![molecular formula C22H22N4O B2536931 N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide CAS No. 125525-79-3](/img/structure/B2536931.png)
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide
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Description
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide, also known as DPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPC belongs to the class of piperazine derivatives and has been found to possess several biochemical and physiological effects.
Scientific Research Applications
Piperidine Derivatives in Drug Design
Piperidine derivatives, such as “N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide”, play a significant role in the pharmaceutical industry . They are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anti-tubercular Agents
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide” could potentially be used in the development of anti-tubercular agents.
Pincer-Type Ligands
“N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” is a tricationic pro-ligand and a pincer-type ligand . The crystal structure of this compound features three triflate anions in the asymmetric unit with two of the triflate ligands in the structure connected to the pincer pro-ligand by strong N–H⋯O hydrogen bonds . This suggests that “N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide” could potentially be used in the development of pincer-type ligands.
properties
IUPAC Name |
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(25-17-15-24(16-18-25)21-13-7-8-14-23-21)26(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMAOQOFVAPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide |
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